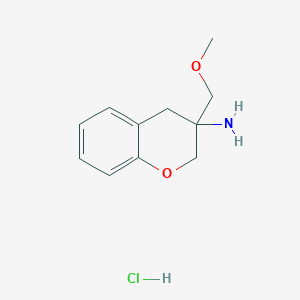

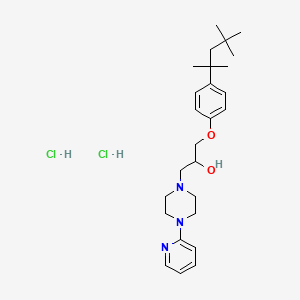

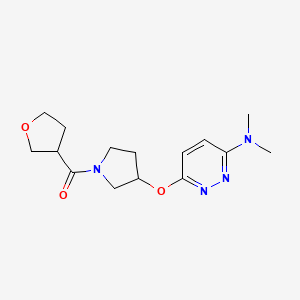

3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride" is a derivative of the 3,4-dihydro-2H-1-benzopyran class, which has been studied for its potential pharmacological properties, particularly in relation to dopaminergic activity. This class of compounds has been synthesized and evaluated for their affinity and selectivity towards dopamine receptors, with some showing potent D1 antagonist properties in vitro .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 3-substituted 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans were prepared and evaluated for their dopaminergic activity, with the synthesis involving steps such as addition, hydrolysis, cyclization, oximation, esterification, and Neber rearrangement reaction . The synthesis of methoxy and hydroxy derivatives of 3,4-dihydro-3-(di-n-propylamino)-2H-1-benzopyran has also been reported, starting from commercially available o-hydroxybenzaldehydes .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the structure of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of dopamine D3 receptor selective agonist PD128907, was confirmed by ^1HNMR, MS, and IR . Additionally, the crystal structure of a second monoclinic polymorph of a related compound was reported, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their pharmacological evaluation. The direct HPLC resolution of the enantiomers of methoxy and hydroxy derivatives indicates the importance of stereochemistry in their biological activity . The synthesis process often involves the resolution of enantiomers, which can have different effects on dopaminergic activity, as seen in the case of compound (-)-1b, which is a more selective D-2 agonist compared to apomorphine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of methoxy or hydroxy groups in the aromatic ring affects the enantioselectivity during chromatographic separation . The crystal structure analysis reveals the presence of intramolecular and intermolecular hydrogen bonds, which can affect the compound's stability and solubility .

Applications De Recherche Scientifique

Chemical Reactions and Synthesis :

- The compound reacts with primary amines under mild conditions to yield derivatives of 4-imino-3-alkyl-5-alkylimino-2-phenyl-3,4-dihydro-5H-[1]benzopyrano[3,4-c]-pyridine, which are hydrolyzed with acid to corresponding 5-pyridone derivatives. More vigorous conditions lead to Dimroth rearrangements, forming derivatives of 4-alkyl- (or aryl)amino-5-alkyl- (or aryl)imino-2-phenyl-5H-[1]benzopyrano-[3,4-c]pyridine (Reynolds, Vanallan, & Petropoulos, 1970).

- A Michael type addition of an amine to certain derivatives of the compound has been observed, leading to the formation of substituted pyran-3-ol derivatives, some of which demonstrate antimicrobial and anticoccidial activity (Georgiadis, 1976).

- The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride as an important intermediate of dopamine D3 receptor selective agonist PD128907 has been reported, highlighting its role in pharmacological research (Jin, 2006).

Pharmacological Research :

- Research on new enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans synthesized from (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran has shown their interactions with the 5-HT1A receptor. This study suggests potential therapeutic applications in mental health, particularly concerning serotonin receptors (Hammarberg et al., 2000).

- Another study prepared 3-amino-3-aminomethyl-2H-1-benzopyran and spiro[1-benzopyran-3(2H),2'-piperazine] derivatives, exploring their potential use in treating behavioral disorders like anxiety and depression, given their high affinity for 5-HT1A receptors (Comoy & Guillaumet, 1996).

Pharmacological Effects :

- A study on the synthesis of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives found some compounds to be potent and selective coronary vasodilators, suggesting their use in treating heart-related conditions (Cho et al., 1996).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(methoxymethyl)-2,4-dihydrochromen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-7-11(12)6-9-4-2-3-5-10(9)14-8-11;/h2-5H,6-8,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBUYOGWPOUBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC2=CC=CC=C2OC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)

![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)

![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)